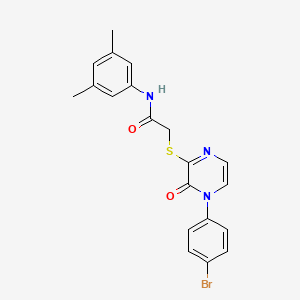
1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Vue d'ensemble
Description
1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are heterocyclic compounds that contain a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The compound this compound is of particular interest to researchers due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole involves its interaction with the adenosine A2A receptor. When the compound binds to the receptor, it triggers a signaling cascade that ultimately leads to the release of dopamine in the brain. This can have a therapeutic effect in the treatment of neurological disorders such as Parkinson's disease, which is characterized by a deficiency in dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to bind to the adenosine A2A receptor. This can lead to an increase in dopamine release in the brain, which can have a therapeutic effect in the treatment of neurological disorders such as Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and costly.
Orientations Futures
There are several future directions for research involving 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease. Another direction is to explore its interactions with other receptors and its potential applications in other areas of scientific research. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can be achieved through a multi-step process. The first step involves the reaction of 1-phenylethylamine with sulfur to form 1-phenylethylsulfanylamine. This is followed by the reaction of 1-phenylethylsulfanylamine with ethylsulfonyl chloride to form 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)imidazole. The final step involves the reduction of 1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)imidazole to form this compound.
Applications De Recherche Scientifique
1-Ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole has potential applications in scientific research due to its ability to act as a ligand for certain receptors. Ligands are molecules that bind to receptors and trigger a biological response. In particular, this compound has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
1-ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-10-9-14-13(15)18-11(2)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKSVBKHCRZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332584 | |
| Record name | 1-ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
868216-93-7 | |
| Record name | 1-ethylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2792068.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2792072.png)
![7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2792073.png)


![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)

![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)

![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
